molecular formula C16H18O5 B2779168 [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid CAS No. 135111-35-2

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Cat. No. B2779168
CAS RN: 135111-35-2
M. Wt: 290.315
InChI Key: DHVARIMZVITILK-UHFFFAOYSA-N
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Description

“[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid” is a chemical compound with the molecular formula C16H18O5 . It has a molecular weight of 290.32 . This compound is used for proteomics research .

Scientific Research Applications

Recent Advances in Cyclohexene Oxidation

Cyclohexene oxidation can yield a variety of products depending on the oxidation depth and reaction sites, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These products are significant intermediates in the chemical industry. Selective oxidation of cyclohexene is highly valuable for both academic and industrial applications, aiming for specific targeted products through controlled reactions. Recent studies highlight the importance of choosing appropriate oxidants for achieving selectivity in the oxidation process (Cao et al., 2018).

Catalytic Oxidation of Cyclohexane

The oxidation of cyclohexane plays a crucial role in the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are precursors for nylon production. A comprehensive review covers various catalysts and conditions for cyclohexane oxidation, emphasizing the potential of metal and metal oxide catalysts for high selectivity and conversion. The use of hydrochloric acid as an additive has shown effectiveness in enhancing photocatalytic oxidation processes (Abutaleb & Ali, 2021).

Environmental Degradation of Pharmaceuticals

Advanced Oxidation Processes (AOPs) are employed to treat recalcitrant compounds in the environment, including pharmaceuticals. A review on the degradation of acetaminophen by AOPs provides insights into different kinetics, mechanisms, by-products, and their biotoxicity. The release of these compounds into the environment poses significant ecological risks, highlighting the importance of effective degradation methods (Qutob et al., 2022).

Physiology of Acetic Acid Bacteria in Fermentation

Acetic acid bacteria play a pivotal role in the production of vinegar and fermented beverages through oxidative fermentation. Their metabolism transforms various substrates into commercially valuable products, including the conversion of ethanol into acetic acid. This comprehensive review outlines the physiology of acetic acid bacteria and their biotechnological applications, reflecting on the production processes and health benefits associated with fermented products (Lynch et al., 2019).

Future Directions

The future directions for the study and application of this compound are not specified in the search results. Given its use in proteomics research , it’s possible that future studies could explore its potential applications in this field.

properties

IUPAC Name

2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVARIMZVITILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Synthesis routes and methods

Procedure details

A mixture of ethyl (2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate (prepared in Preparation 27) (0.5 g, 1.57 mmol) and 1N sodium hydroxide (1.9 ml, 1.9 mmol), and ethanol (5 ml) is stirred at room temperature for one hour. The mixture is made acid with 1N HCl, filtered, and washed with small amount of water to separate crystalline precipitates. Recrystallization from a mixture of diethyl ether and hexane gives the title compound as a crystalline solid (0.39 g, 85.6%, m.p.=148°-149° C.).
Name
2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85.6%

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